2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid
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Overview
Description
2-Methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid is an organic compound with the molecular formula C8H7NO3. It is characterized by a fused ring structure consisting of a furan ring and a pyrrole ring.
Scientific Research Applications
2-Methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals .
In biology, this compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers have explored its interactions with various biological targets to understand its mechanism of action and therapeutic potential .
In the field of medicine, this compound is investigated for its potential use in drug development. Its ability to modulate specific molecular pathways makes it a promising candidate for the treatment of various diseases .
Preparation Methods
The synthesis of 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-methylfuran with a suitable nitrile can lead to the formation of the desired compound. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to optimize yield and purity .
Industrial production methods for this compound may involve large-scale chemical synthesis using similar reaction pathways but with enhanced efficiency and scalability. The use of continuous flow reactors and advanced purification techniques can further improve the production process .
Chemical Reactions Analysis
2-Methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions can be facilitated by halogenating agents or nucleophiles .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of carboxylic acid derivatives, while reduction may yield alcohols or amines. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .
Mechanism of Action
The mechanism of action of 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects .
The molecular targets and pathways involved in its mechanism of action are still under investigation, and ongoing research aims to elucidate the precise interactions and effects of this compound .
Comparison with Similar Compounds
2-Methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid can be compared with other similar compounds, such as methyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate and 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid . These compounds share a similar core structure but differ in their functional groups and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c1-4-2-5-7(12-4)3-6(9-5)8(10)11/h2-3,9H,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLLWINWDFYWES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)C=C(N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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